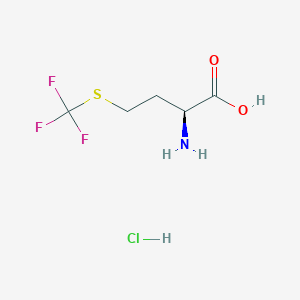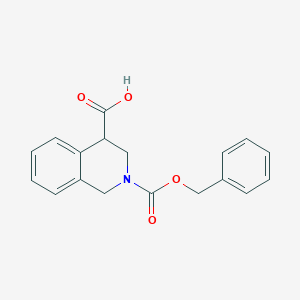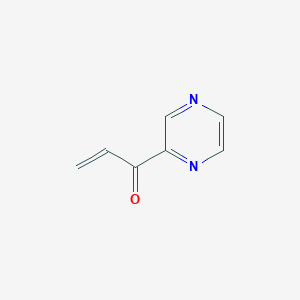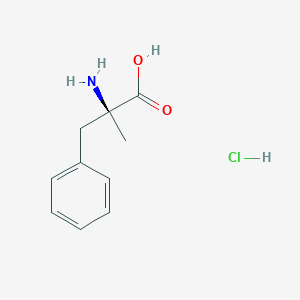![molecular formula C9H18ClNOS B13543593 9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)
9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride: is a synthetic organic compound characterized by its unique spirocyclic structure, which includes both oxygen and sulfur atoms within the ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride typically involves multi-step organic synthesis. One common route starts with the formation of the spirocyclic core, followed by functional group modifications to introduce the amine and hydrochloride functionalities. Key steps may include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving sulfur and oxygen-containing precursors.
Amine Introduction: Introduction of the amine group via nucleophilic substitution or reductive amination.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for efficient cyclization and amine introduction steps, as well as advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the spirocyclic ring or the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the amine nitrogen.
Applications De Recherche Scientifique
9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery efforts, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can confer unique binding properties, potentially leading to high specificity and potency. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride: Similar spirocyclic structure but with a methyl group and nitrogen atom in the ring.
1-Oxa-9-thiaspiro[5.5]undecan-4-amine: Lacks the hydrochloride salt form, which can affect its solubility and reactivity.
Uniqueness
9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride is unique due to its specific combination of oxygen and sulfur atoms in the spirocyclic ring, as well as the presence of the amine hydrochloride functionality. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H18ClNOS |
|---|---|
Poids moléculaire |
223.76 g/mol |
Nom IUPAC |
9-oxa-1-thiaspiro[5.5]undecan-4-amine;hydrochloride |
InChI |
InChI=1S/C9H17NOS.ClH/c10-8-1-6-12-9(7-8)2-4-11-5-3-9;/h8H,1-7,10H2;1H |
Clé InChI |
JZXRBTNMYJRRRP-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2(CCOCC2)CC1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride](/img/structure/B13543534.png)
![2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B13543542.png)




![(1-Oxaspiro[4.6]undecan-2-yl)methanamine](/img/structure/B13543578.png)
